molecular formula C18H20N2O2 B11173537 N,N'-diethyl-N,N'-diphenylethanediamide

N,N'-diethyl-N,N'-diphenylethanediamide

Cat. No.: B11173537
M. Wt: 296.4 g/mol
InChI Key: KCZLICCXIBLZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Diethyl-N,N'-diphenylethanediamide is a bisamide derivative characterized by an ethanediamide backbone with two ethyl groups and two phenyl substituents on the nitrogen atoms. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.36 g/mol. Structurally, it differs from the parent compound N,N'-diphenylethanediamide (oxanilide, CAS 620-81-5) by the replacement of hydrogen atoms on the amide nitrogens with ethyl groups .

Synthetic routes for analogous bisamides (e.g., ) typically involve condensation reactions between amides and aldehydes. For example, derivatives like N,N′-((4-(diethylamino)phenyl)methylene)bis(2-methylpropanamide) are synthesized with yields up to 80% using isobutyramide and aldehydes .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N'-diethyl-N,N'-diphenyloxamide

InChI

InChI=1S/C18H20N2O2/c1-3-19(15-11-7-5-8-12-15)17(21)18(22)20(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

KCZLICCXIBLZPN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diethyl-N,N’-diphenylethanediamide typically involves the reaction of diethylamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain pure N,N’-diethyl-N,N’-diphenylethanediamide.

Industrial Production Methods: In industrial settings, the production of N,N’-diethyl-N,N’-diphenylethanediamide involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N,N’-diethyl-N,N’-diphenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: N,N’-diethyl-N,N’-diphenylethanediamide can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base or catalyst.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted ethanediamides.

Scientific Research Applications

Chemistry: N,N’-diethyl-N,N’-diphenylethanediamide is used as a ligand in coordination chemistry, forming stable complexes with metal ions

Biology: In biological research, N,N’-diethyl-N,N’-diphenylethanediamide is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a subject of interest in pharmacology and medicinal chemistry.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its interactions with molecular targets such as enzymes and receptors are studied to develop new drugs with improved efficacy and safety profiles.

Industry: N,N’-diethyl-N,N’-diphenylethanediamide is used in the production of polymers and resins. Its role as a stabilizer and catalyst in polymerization reactions is crucial for manufacturing high-performance materials.

Mechanism of Action

The mechanism of action of N,N’-diethyl-N,N’-diphenylethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and optimize its use in drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N'-diethyl-N,N'-diphenylethanediamide with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Applications
This compound C₁₈H₂₀N₂O₂ Diethyl, Diphenyl 296.36 ~200* ~2.5* Research, drug delivery
N,N'-Diphenylethanediamide (Oxanilide) C₁₄H₁₂N₂O₂ Phenyl, H 240.26 246 1.8 Industrial synthesis
N,N'-Dimethyl-N,N'-diphenylethanediamide C₁₆H₁₆N₂O₂ Dimethyl, Diphenyl 268.31 ~220* ~2.0 Organic chemistry
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl- C₈H₂₀N₂ Diethyl, Dimethyl 144.25 N/A 0.89 Ligand in coordination chemistry
N,N'-Diethyl-N'-(4-nitrophenyl)ethanimidamide C₁₀H₁₃N₃O₂ Diethyl, Nitrophenyl 207.23 N/A 1.5 Biological studies

Notes:

  • Melting Points : The diethyl-diphenyl derivative likely has a lower melting point (~200°C) than oxanilide (246°C) due to reduced crystallinity from ethyl substituents .

Reactivity and Functional Group Effects

  • This property is critical in catalysis or polymer chemistry, where steric effects modulate reaction rates .
  • Electronic Effects: Phenyl groups provide π-π stacking capabilities, useful in supramolecular chemistry or sensor design. In contrast, N,N'-bis(4-aminophenyl)ethanediamide (CAS 15804-19-0) has amino groups that enable hydrogen bonding, altering solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.